molecular formula C18H24ClFN2O2 B609399 NAD 299 hydrochloride CAS No. 184674-99-5

NAD 299 hydrochloride

Cat. No. B609399
CAS RN: 184674-99-5
M. Wt: 354.85
InChI Key: GSZJANKLCPHEEX-BTQNPOSSSA-N
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Description

NAD 299 hydrochloride is a selective, high affinity 5-HT1A receptor antagonist . It enhances the action of selective 5-HT reuptake inhibitors and reverses citalopram-induced inhibition of serotonergic cell firing .


Molecular Structure Analysis

The molecular formula of NAD 299 hydrochloride is C18H23FN2O2.HCl . Its molecular weight is 354.85 g/mol . The IUPAC name is (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride .


Physical And Chemical Properties Analysis

NAD 299 hydrochloride is an off-white solid . It is soluble to 100 mM in water and to 100 mM in DMSO . It has a molecular weight of 354.85 g/mol .

Scientific Research Applications

5-HT1A Receptor Antagonist

NAD 299 hydrochloride is a selective, high affinity 5-HT1A receptor antagonist . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is thought to play a significant role in temperature regulation, nociceptive processing, and the modulation of mood and stress. Antagonists of this receptor could potentially be used in the treatment of depression and anxiety.

2. Enhancement of Selective 5-HT Reuptake Inhibitors NAD 299 hydrochloride enhances the action of selective 5-HT reuptake inhibitors . These inhibitors are a type of drug used primarily in the treatment of major depressive disorder and anxiety disorders. By enhancing their action, NAD 299 hydrochloride could potentially improve the efficacy of these treatments.

3. Reversal of Citalopram-Induced Inhibition of Serotonergic Cell Firing NAD 299 hydrochloride can reverse the inhibition of serotonergic cell firing induced by citalopram . Citalopram is an antidepressant drug of the selective serotonin reuptake inhibitor (SSRI) class. This suggests that NAD 299 hydrochloride could potentially be used to mitigate some of the side effects of SSRIs.

Study of Serotonin Synthesis

NAD 299 hydrochloride has been used in research studying the synthesis of serotonin . This could potentially lead to a better understanding of how serotonin is produced in the body and how this process can be manipulated for therapeutic purposes.

Mechanism of Action

Target of Action

NAD 299 hydrochloride is a potent and selective inhibitor of the 5-Hydroxytryptamine 1A (5-HT1A) receptor . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-Hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gi/Go and is known to inhibit the activity of adenylyl cyclase .

Mode of Action

NAD 299 hydrochloride interacts with its target, the 5-HT1A receptor, by binding to it with high affinity . This binding inhibits the activity of the receptor, thereby increasing the firing rate of 5-HT cells . It also reverses the inhibitory effect of certain selective 5-HT reuptake inhibitors on the activity of 5-HT neurons .

Biochemical Pathways

The primary biochemical pathway affected by NAD 299 hydrochloride is the serotonergic system. By acting as a 5-HT1A receptor antagonist, NAD 299 hydrochloride can modulate the serotonergic system and influence various physiological and neurological processes. These processes include mood regulation, anxiety, sleep, and thermoregulation .

Result of Action

The molecular and cellular effects of NAD 299 hydrochloride’s action primarily involve changes in serotonergic neurotransmission. By inhibiting the 5-HT1A receptor, NAD 299 hydrochloride increases the firing rate of 5-HT cells . This can lead to increased serotonin levels and altered serotonergic signaling, which can have various downstream effects depending on the specific physiological or neurological context .

properties

IUPAC Name

(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O2.ClH/c19-16-8-7-14(18(20)22)15-9-13(10-23-17(15)16)21(11-3-1-4-11)12-5-2-6-12;/h7-8,11-13H,1-6,9-10H2,(H2,20,22);1H/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZJANKLCPHEEX-BTQNPOSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N(C2CCC2)C3CC4=C(C=CC(=C4OC3)F)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)N([C@@H]2CC3=C(C=CC(=C3OC2)F)C(=O)N)C4CCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

NAD 299 hydrochloride

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